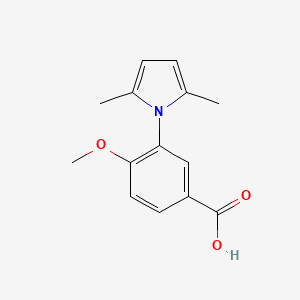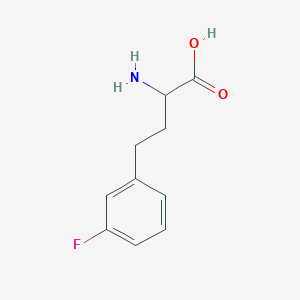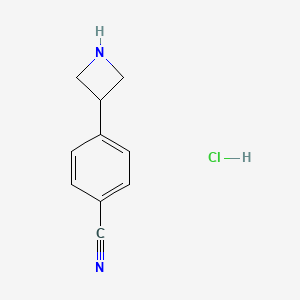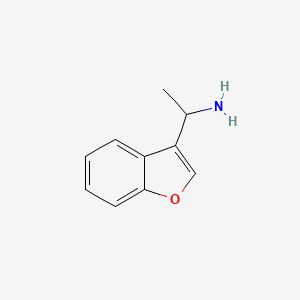
Acide 5-(4-bromophényl)-3-méthylisoxazole-4-carboxylique
Vue d'ensemble
Description
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acide 5-(4-bromophényl)-3-méthylisoxazole-4-carboxylique : Applications en recherche scientifique :
Synthèse d'ingrédients pharmaceutiques
Ce composé est utilisé comme ingrédient pharmaceutique actif (API) dans le développement de médicaments en raison de ses propriétés structurelles qui peuvent interagir avec diverses cibles biologiques. Il fait partie de la classe des isoxazoles, connue pour ses activités antimicrobiennes, anti-inflammatoires et anticonvulsivantes .
Synthèse de polymères à cristaux liquides
Il sert d'intermédiaire clé dans la synthèse de polymères à cristaux liquides à chaîne principale (MCLCP), utilisés pour créer des phases de cristaux liquides ordonnées pour les écrans et autres applications optiques .
Intermédiaire de synthèse organique
En tant qu'intermédiaire de synthèse organique, il peut être utilisé dans diverses réactions chimiques, y compris la polymérisation de Mizoroki-Heck, pour créer des structures moléculaires complexes à des fins de recherche et industrielles .
Études de neurotoxicité
Des dérivés de ce composé ont été étudiés pour leurs potentiels neurotoxiques, en particulier en relation avec l'activité de l'acétylcholinestérase (AchE) et les niveaux de malondialdéhyde (MDA) dans les tissus cérébraux, qui sont des marqueurs importants des maladies neurodégénératives .
Couplage de Suzuki-Miyaura
Le groupe bromophényle présent dans ce composé en fait un candidat pour une utilisation dans les réactions de couplage croisé de Suzuki-Miyaura, une méthode largement appliquée pour former des liaisons carbone-carbone en chimie organique .
Études du potentiel biologique
Les dérivés de l'indole, qui partagent une structure hétérocyclique similaire avec les isoxazoles, ont diverses applications biologiques et cliniques. Bien que non directement lié à ce composé, de telles études mettent en évidence le potentiel de découverte de nouvelles activités biologiques par la recherche .
Thermo Scientific Chemicals Springer Link Springer Link RSC Publishing Springer Open
Mécanisme D'action
Target of Action
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” belongs to the class of isoxazole derivatives. Isoxazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
The compound “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” could potentially affect various biochemical pathways, depending on its specific target and mode of action. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the downstream reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological conditions .
Result of Action
The molecular and cellular effects of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product, affecting the cells’ functions .
Action Environment
The action, efficacy, and stability of “5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid” could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine in the nervous system . Additionally, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid has been shown to bind to specific protein receptors, influencing their activity and downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to inhibit acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent alterations in cell signaling pathways . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. Furthermore, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid has been implicated in modulating oxidative stress responses in cells, thereby influencing cellular homeostasis and survival .
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s bromophenyl group facilitates its binding to enzyme active sites, where it can inhibit enzymatic activity by forming stable complexes . This inhibition is particularly evident in the case of acetylcholinesterase, where 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound’s interaction with protein receptors can lead to changes in receptor conformation and activity, further influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid remains stable under controlled conditions, maintaining its inhibitory effects on acetylcholinesterase over extended periods . Degradation products of the compound may exhibit different biochemical properties, potentially leading to varied effects on cellular processes .
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid can induce toxic effects, including neurotoxicity and behavioral changes in animal models . These findings underscore the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is involved in specific metabolic pathways that influence its biochemical activity. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolites can interact with different biomolecules, potentially altering metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its intracellular accumulation . Once inside the cell, 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid can bind to cytoplasmic and nuclear receptors, influencing its localization and activity . These interactions play a critical role in determining the compound’s overall distribution and function within biological systems.
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its inhibitory effects on enzymes and receptors . Additionally, post-translational modifications and targeting signals may direct 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid to specific subcellular compartments, further modulating its activity and function .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKZFOUAHOGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717826 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91182-60-4 | |
| Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91182-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
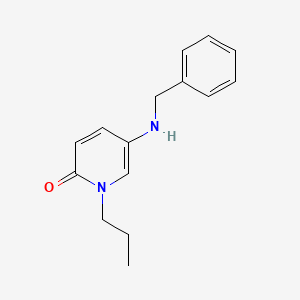
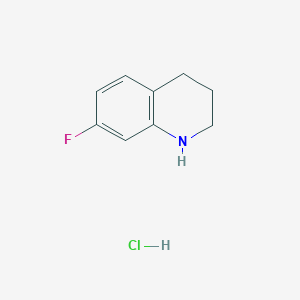
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
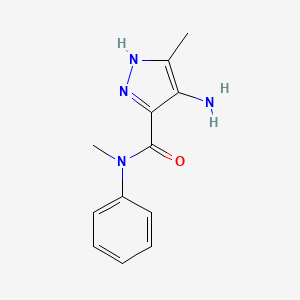
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
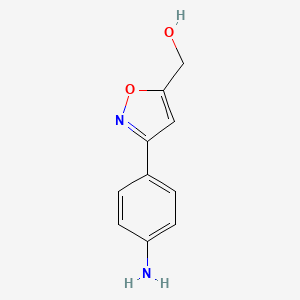
![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
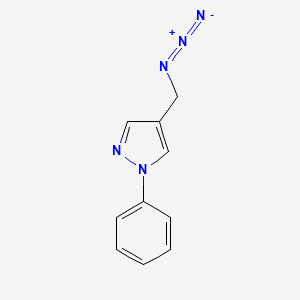
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
